Cas no 2155852-59-6 (Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)-)

Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
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- Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)-
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- インチ: 1S/C8H8F3N3/c9-8(10,11)6-1-2-13-7(14-6)5-3-12-4-5/h1-2,5,12H,3-4H2
- InChIKey: VGESVYINJPDGAL-UHFFFAOYSA-N
- ほほえんだ: C1(C2CNC2)=NC=CC(C(F)(F)F)=N1
Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-381730-0.5g |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |
2155852-59-6 | 0.5g |
$1014.0 | 2023-06-04 | ||
Enamine | EN300-381730-0.1g |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |
2155852-59-6 | 0.1g |
$930.0 | 2023-06-04 | ||
Enamine | EN300-381730-10.0g |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |
2155852-59-6 | 10g |
$4545.0 | 2023-06-04 | ||
Enamine | EN300-381730-0.25g |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |
2155852-59-6 | 0.25g |
$972.0 | 2023-06-04 | ||
Enamine | EN300-381730-0.05g |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |
2155852-59-6 | 0.05g |
$888.0 | 2023-06-04 | ||
Enamine | EN300-381730-5.0g |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |
2155852-59-6 | 5g |
$3065.0 | 2023-06-04 | ||
Enamine | EN300-381730-2.5g |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |
2155852-59-6 | 2.5g |
$2071.0 | 2023-06-04 | ||
Enamine | EN300-381730-1.0g |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |
2155852-59-6 | 1g |
$1057.0 | 2023-06-04 |
Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)- 関連文献
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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9. Book reviews
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10. Book reviews
Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)-に関する追加情報
Exploring Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)- (CAS No. 2155852-59-6): Properties, Applications, and Market Insights
In the rapidly evolving field of pharmaceutical and agrochemical research, Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)- (CAS No. 2155852-59-6) has emerged as a compound of significant interest. This heterocyclic organic molecule, characterized by its unique pyrimidine core and trifluoromethyl substitution, offers a versatile scaffold for drug discovery and material science applications. Researchers and industry professionals are increasingly focusing on this compound due to its potential in addressing challenges related to bioactive molecule design and selective functionalization.
The structural features of 2-(3-azetidinyl)-4-(trifluoromethyl)pyrimidine contribute to its remarkable chemical properties. The azetidine ring introduces conformational constraints that can enhance binding affinity in biological systems, while the trifluoromethyl group improves metabolic stability and lipophilicity. These characteristics make it particularly valuable in the development of small molecule therapeutics, where researchers are actively exploring its potential against various disease targets. Recent studies have highlighted its utility in creating kinase inhibitors and GPCR modulators, addressing current demands in precision medicine.
From a synthetic chemistry perspective, the preparation of Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)- involves sophisticated heterocyclic coupling reactions and selective fluorination techniques. The compound's synthesis has been optimized to achieve high yields and purity, meeting the stringent requirements of pharmaceutical applications. Process chemists have developed innovative routes that address common challenges in aza-heterocycle functionalization, making this compound more accessible for research and development purposes.
The applications of 2-(3-azetidinyl)-4-(trifluoromethyl)pyrimidine extend beyond pharmaceuticals. In material science, its unique electronic properties make it suitable for developing organic electronic materials and liquid crystal displays. The compound's ability to modify electron density distribution through its nitrogen-rich heterocycle and fluorine substituents has attracted attention in the design of advanced functional materials. This dual applicability in life sciences and materials engineering positions it as a valuable building block in interdisciplinary research.
Market analysis indicates growing demand for Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)-, particularly from contract research organizations and academic institutions. The compound's relevance in fragment-based drug discovery and medicinal chemistry optimization has driven its adoption in screening libraries. Suppliers are responding to this demand by offering customized quantities and purity grades, with analytical methods continually improving to ensure compound characterization meets industry standards.
Recent advancements in computational chemistry have further enhanced the understanding of 2-(3-azetidinyl)-4-(trifluoromethyl)pyrimidine's molecular interactions. Density functional theory (DFT) studies have provided insights into its electronic structure and potential binding modes, facilitating rational drug design approaches. These computational tools, combined with experimental data, are accelerating the exploration of this compound's full potential in various applications.
Quality control and regulatory aspects of Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)- production have become increasingly important. Manufacturers are implementing rigorous analytical validation protocols to ensure batch-to-batch consistency, employing techniques such as HPLC-MS and NMR spectroscopy for comprehensive characterization. These quality assurance measures are critical for researchers requiring high-purity compounds for sensitive biological assays and material studies.
The future outlook for 2-(3-azetidinyl)-4-(trifluoromethyl)pyrimidine appears promising, with ongoing research exploring novel derivatives and applications. Its structural versatility allows for diverse modifications, enabling the development of tailored compounds for specific scientific needs. As the chemical industry continues to prioritize sustainable synthesis methods and green chemistry principles, innovations in the production of this valuable intermediate are expected to emerge.
For researchers working with Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)-, proper handling and storage recommendations should be followed to maintain compound integrity. While not classified as hazardous under standard conditions, appropriate laboratory practices should be observed when working with this chemical. Material safety data sheets provide detailed guidance on handling procedures, ensuring safe usage in various research settings.
The scientific community continues to uncover new possibilities for 2-(3-azetidinyl)-4-(trifluoromethyl)pyrimidine through collaborative research efforts. Its combination of structural features and functional groups offers a unique platform for innovation across multiple disciplines. As understanding of its properties deepens and synthetic methodologies advance, this compound is poised to play an increasingly important role in cutting-edge chemical research and development.
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